2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a fluoro-trifluoroethoxyphenyl group. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid with a suitable dioxaborolane precursor. The reaction is often carried out under anhydrous conditions using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation Reactions: The boronic ester can be oxidized to form the corresponding phenol derivative.
Reduction Reactions: The compound can undergo reduction reactions to modify the fluoro-trifluoroethoxyphenyl group
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and aryl or vinyl halides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of reduced fluoro-trifluoroethoxyphenyl derivatives
Scientific Research Applications
2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is widely exploited in organic synthesis to create complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid
- 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid
- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles
Uniqueness
2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, including the presence of a dioxaborolane ring and a fluoro-trifluoroethoxyphenyl group. These features confer distinct reactivity and stability, making it a valuable compound for various synthetic applications .
Properties
Molecular Formula |
C14H17BF4O3 |
---|---|
Molecular Weight |
320.09 g/mol |
IUPAC Name |
2-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-6-5-9(7-11(10)16)20-8-14(17,18)19/h5-7H,8H2,1-4H3 |
InChI Key |
GQALGUHSMHYFQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC(F)(F)F)F |
Origin of Product |
United States |
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